molecular formula C6H3BrClF2N B13136698 6-Bromo-2-chloro-3-(difluoromethyl)pyridine CAS No. 1806011-18-6

6-Bromo-2-chloro-3-(difluoromethyl)pyridine

Cat. No.: B13136698
CAS No.: 1806011-18-6
M. Wt: 242.45 g/mol
InChI Key: WSNCHFHWEOZUKN-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N and a molecular weight of 242.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 6-Bromo-2-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactions. One common synthetic route includes the bromination of 2-chloro-3-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

6-Bromo-2-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyridines and biaryl derivatives.

Scientific Research Applications

6-Bromo-2-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-(difluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the difluoromethyl group can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-chloro-3-(difluoromethyl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.

Properties

CAS No.

1806011-18-6

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

6-bromo-2-chloro-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H

InChI Key

WSNCHFHWEOZUKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)F)Cl)Br

Origin of Product

United States

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